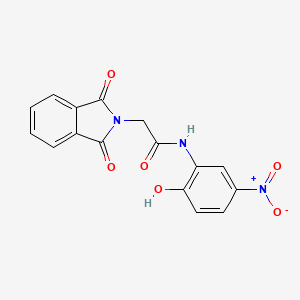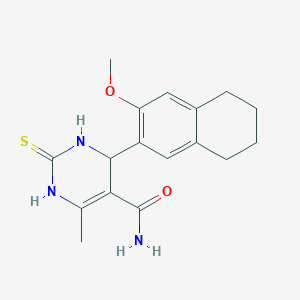
4-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
説明
4-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C17H21N3O2S and its molecular weight is 331.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.13544809 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activity
Novel heterocyclic compounds derived from similar structures have been synthesized, exhibiting anti-inflammatory and analgesic activities. These compounds, through their synthesis, opened pathways to create a variety of heterocyclic compounds with potential pharmaceutical applications, including COX-1/COX-2 inhibitors demonstrating significant analgesic and anti-inflammatory activities compared to standard drugs like sodium diclofenac (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Weak Interactions and Crystal Structure Analysis
Studies on barbituric acid derivatives similar in structure revealed unusually steady intermolecular "sandwich" complexes stabilized by weak hydrogen bonds and π–π stacking interactions. This research provides valuable insights into the molecular interactions and crystal packing arrangements of such compounds, contributing to the understanding of their stability and potential applications in material science (V. Khrustalev, K. Krasnov, T. Timofeeva, 2008).
Antiviral Activity
Research into non-nucleoside analogs of nucleoside antibiotics related to the pyrimidine structure has highlighted the critical role of certain substituents in enhancing antiviral activity against human cytomegalovirus (HCMV) and herpes simplex virus (HSV-1). This underscores the potential of such compounds in antiviral drug development, with specific structural modifications conferring significant activity improvements (T. Renau, C. Kennedy, R. Ptak, J. Breitenbach, J. Drach, L. Townsend, 1996).
Antimicrobial and Antibacterial Activities
A variety of pyrimidine derivatives have been synthesized for the study of their antimicrobial activity. The synthesis of these compounds, aiming at antimicrobial applications, highlights the potential use of pyrimidine structures in developing new antimicrobial agents. The structures of these compounds were elucidated through spectral and elemental analysis, underscoring their significance in the pharmaceutical industry (A. Eissa, 2008).
Catalyst-Free Synthesis
The development of catalyst-free, efficient synthesis methods for pharmaceutically relevant compounds emphasizes the ongoing efforts to create sustainable and environmentally friendly chemical synthesis processes. This approach not only provides a pathway for the synthesis of complex molecules but also aligns with the principles of green chemistry by minimizing the use of hazardous substances (G. Brahmachari, Nayana Nayek, 2017).
特性
IUPAC Name |
4-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-9-14(16(18)21)15(20-17(23)19-9)12-7-10-5-3-4-6-11(10)8-13(12)22-2/h7-8,15H,3-6H2,1-2H3,(H2,18,21)(H2,19,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKCNOOBMMFARO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=C(C=C3CCCCC3=C2)OC)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


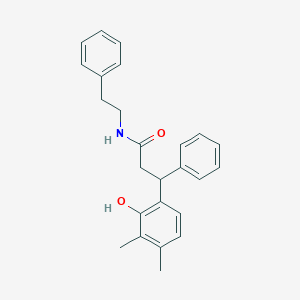
![N-(4-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4050409.png)
![6-imino-7-(2-methoxyethyl)-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B4050415.png)
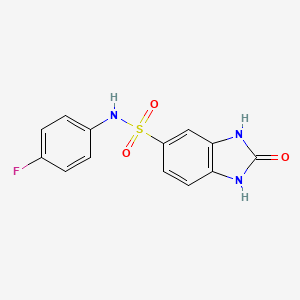
![4-(15-Methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl furan-2-carboxylate (non-preferred name)](/img/structure/B4050435.png)
![5-[4-(ethylthio)phenyl]pyrazin-2-amine](/img/structure/B4050438.png)
![N-[3-(4-FLUOROPHENYL)-3-(FURAN-2-YL)PROPYL]-4-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B4050441.png)
![2-methyl-N-[2-(1-oxophthalazin-2(1H)-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B4050443.png)
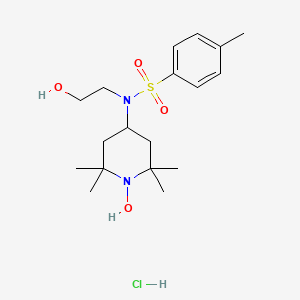
![2-[(phenoxyacetyl)amino]-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4050471.png)
![N-{[2-(butan-2-yl)phenyl]carbamothioyl}-2,3-dichlorobenzamide](/img/structure/B4050491.png)
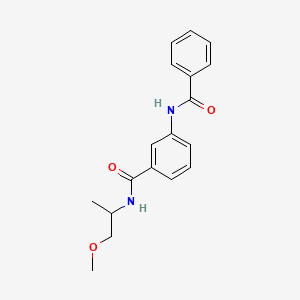
![N-(4-methoxyphenyl)-2,4-dimethyl-3-{methyl[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B4050501.png)
